![molecular formula C17H14N4O4 B6587433 3-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-1-phenylurea CAS No. 1219842-64-4](/img/structure/B6587433.png)

3-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-1-phenylurea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of 1,4-benzodioxane-6-amine with various reagents in different conditions . For instance, one study describes the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media to yield a sulfonamide derivative . This compound was then further treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as a reaction medium in the presence of lithium hydride (LiH) as a base to yield various N-alkyl/aralkyl derivatives .Molecular Structure Analysis

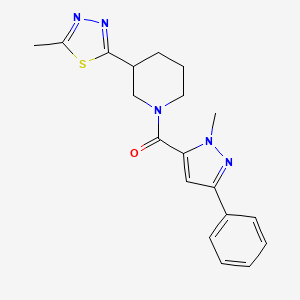

The molecular structure of “3-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-1-phenylurea” can be inferred from its name. It contains a 2,3-dihydro-1,4-benzodioxin-6-yl moiety, an oxadiazol ring, and a phenylurea group. The exact structure can be confirmed by spectroscopic techniques including IR, 1H NMR, and EI-MS .Applications De Recherche Scientifique

Antibacterial Agents

Compounds with a similar structure have been synthesized and evaluated for their potential as antibacterial agents . They have shown promising results against various bacterial strains, making them a potential candidate for further research in this field .

Enzyme Inhibitors

These compounds have also been found to be moderate enzyme inhibitors . They can inhibit the activity of certain enzymes, which can be useful in controlling various physiological disorders .

Anti-Inflammatory Properties

Some compounds with a similar structure have been shown to exhibit anti-inflammatory properties. They achieve this by activating certain pathways, leading to the suppression of pro-inflammatory cytokines.

Nonlinear Optical (NLO) Material

The compound has been suggested as a potential NLO material for frequency generator, optical limiters, and optical switching applications . This opens up a new avenue for its application in the field of optics .

Antimicrobial and Fungicidal Activities

Compounds with a similar structure have been found to possess wide biological properties such as antimicrobial and fungicidal activities . This makes them an interesting group in medicinal chemistry .

Pharmaceutical and Industrial Applications

These compounds have found applications in pharmaceutical and industrial sectors . Their chemical reactivities make them useful in the synthesis of various nitrogen, oxygen, sulfur, and selenium containing compounds .

Orientations Futures

The future directions for research on “3-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-1-phenylurea” could involve further exploration of its potential therapeutic effects, as well as a more detailed investigation of its physical and chemical properties. Further studies could also focus on optimizing its synthesis and improving its safety profile .

Mécanisme D'action

Target of Action

The compound 3-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-1-phenylurea is primarily targeted towards cholinesterase enzymes . These enzymes play a crucial role in nerve function, particularly in the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes can lead to an increase in acetylcholine, which can have various effects on the nervous system.

Mode of Action

This compound interacts with its targets, the cholinesterase enzymes, by inhibiting their activity . This inhibition results in an increase in acetylcholine levels, as the enzymes are unable to break down this neurotransmitter as efficiently. The compound’s interaction with its targets can lead to changes in nerve function, potentially impacting cognition and other neurological processes.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway . This pathway involves the synthesis, release, and breakdown of acetylcholine, a key neurotransmitter in the nervous system. By inhibiting cholinesterase enzymes, this compound disrupts the normal functioning of this pathway, leading to increased levels of acetylcholine.

Result of Action

The primary result of this compound’s action is the inhibition of cholinesterase enzymes, leading to increased levels of acetylcholine . This can have various effects on the nervous system, potentially improving cognition and other neurological functions.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the pH of the environment can impact the compound’s stability and its interaction with its targets Additionally, factors such as temperature and the presence of other substances can also influence the compound’s action and efficacy

Propriétés

IUPAC Name |

1-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-phenylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O4/c22-16(18-12-4-2-1-3-5-12)19-17-21-20-15(25-17)11-6-7-13-14(10-11)24-9-8-23-13/h1-7,10H,8-9H2,(H2,18,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGNDDCOWQUACMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)NC(=O)NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-phenylurea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(ethylsulfanyl)benzoyl]-3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B6587354.png)

![1-{3-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}-2-[(4-fluorophenyl)sulfanyl]ethan-1-one](/img/structure/B6587356.png)

![methyl 2-{3-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}benzoate](/img/structure/B6587361.png)

![2-(benzylsulfanyl)-1-{4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}ethan-1-one](/img/structure/B6587395.png)

![3-{4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-1-carbonyl}-8-methoxy-2H-chromen-2-one](/img/structure/B6587401.png)

![N-[2-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)ethyl]oxolane-2-carboxamide](/img/structure/B6587402.png)

![2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2,2,2-trifluoroethyl)propanamide](/img/structure/B6587410.png)

![2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)propanamide](/img/structure/B6587416.png)

![4-{2-methyl-6-[4-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B6587429.png)

![1-phenyl-3-{5-[4-(propan-2-ylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}urea](/img/structure/B6587454.png)

![2-{[6-(4-fluorophenyl)pyrimidin-4-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B6587455.png)

![N-(3-chloro-2-methylphenyl)-2-[(6-propylpyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B6587460.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide](/img/structure/B6587464.png)